molecular formula C13H22N2O B14884205 L-N-methylammodendrine

L-N-methylammodendrine

Cat. No.: B14884205
M. Wt: 222.33 g/mol
InChI Key: SWGUPFWFYUMIGH-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-N-methylammodendrine is a naturally occurring alkaloid found in certain species of the Lupinus plant. It is a chiral compound, meaning it exists in two enantiomeric forms: D-N-methylammodendrine and this compound. These enantiomers have distinct optical rotations and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-N-methylammodendrine can be synthesized from its precursor, ammodendrine. The synthetic route involves a peptide coupling reaction with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to form diastereomers, which are then separated by preparative high-performance liquid chromatography (HPLC). The pure L-ammodendrine enantiomer is obtained by Edman degradation, followed by methylation to produce this compound .

Industrial Production Methods

the synthetic route described above can be scaled up for industrial purposes, involving large-scale peptide coupling reactions and chromatographic separations .

Chemical Reactions Analysis

Types of Reactions

L-N-methylammodendrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-N-methylammodendrine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-N-methylammodendrine involves its interaction with specific molecular targets. It binds to certain receptors in the nervous system, leading to alterations in neurotransmitter release and signal transduction pathways. This interaction can result in various physiological effects, including neurotoxicity at high doses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-N-methylammodendrine is unique due to its specific chiral configuration, which imparts distinct optical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-[5-[(2S)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m0/s1

InChI Key

SWGUPFWFYUMIGH-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N1CCCC(=C1)[C@@H]2CCCCN2C

Canonical SMILES

CC(=O)N1CCCC(=C1)C2CCCCN2C

Origin of Product

United States

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